molecular formula C14H17NO3 B6506577 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide CAS No. 1421494-53-2

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide

Cat. No.: B6506577
CAS No.: 1421494-53-2
M. Wt: 247.29 g/mol
InChI Key: RNRDLJNEJLRXDS-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a hydroxyethyl group linked to a cyclopropanecarboxamide moiety. The hydroxyethyl linker contributes to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-12(8-15-14(17)9-1-2-9)10-3-4-13-11(7-10)5-6-18-13/h3-4,7,9,12,16H,1-2,5-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRDLJNEJLRXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzofuran ring can be reduced to form a dihydrobenzofuran derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-cancer and anti-viral agents.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the cyclopropanecarboxamide moiety may contribute to its stability and binding affinity.

Comparison with Similar Compounds

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide (CAS 2034416-21-0)

  • Structure : Replaces the cyclopropanecarboxamide with a 3-(4-methanesulfonylphenyl)propanamide group.
  • Molecular Formula: C20H23NO5S (vs. C14H17NO3 for the target compound, assuming cyclopropanecarboxamide substitution).
  • The sulfonyl group may also improve water solubility .

1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine

  • Structure : Features an amine group instead of the hydroxyethyl-amide linker.
  • Key Differences : The absence of the amide moiety reduces hydrogen-bonding capacity but increases lipophilicity, which may improve blood-brain barrier penetration. Such amine derivatives are often precursors for psychoactive compounds or enzyme inhibitors .

N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide

  • Structure : Substitutes the benzofuran core with a thiazole ring and incorporates a tetramethylcyclopropane group.
  • Key Differences : The thiazole heterocycle offers distinct electronic properties, and the tetramethylcyclopropane enhances steric bulk, which could influence receptor selectivity. This compound exemplifies the versatility of cyclopropane-carboxamide derivatives in diverse heterocyclic systems .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Substituent Features Potential Advantages Reference
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide C14H17NO3 Cyclopropane-carboxamide, hydroxyethyl Rigidity, moderate solubility
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide C20H23NO5S Methanesulfonylphenyl, propanamide Enhanced solubility, metabolic stability
1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine C11H15NO Amine, propan-2-yl Lipophilicity, CNS penetration

Research Implications

  • Cyclopropane vs. Sulfonyl Groups : The cyclopropane-carboxamide in the target compound may favor interactions with hydrophobic binding pockets, while sulfonyl-containing analogs (e.g., CAS 2034416-21-0) could target polar active sites.
  • Linker Flexibility : The hydroxyethyl linker in the target compound balances flexibility and hydrogen-bonding capacity, whereas rigid linkers (e.g., in thiazole derivatives) might restrict conformational mobility .

Biological Activity

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanecarboxamide is a synthetic compound notable for its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C20H20FNO3
  • Molecular Weight : 341.382 g/mol
  • IUPAC Name : N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide

The structure includes:

  • A cyclopropane ring , contributing to its rigidity.
  • A carboxamide group , which may enhance solubility and facilitate hydrogen bonding.
  • A fluorophenyl group , potentially affecting electronic properties and lipophilicity.
  • A hydroxyl group , capable of participating in hydrogen bonding.

Anti-inflammatory Activity

Research indicates that compounds similar to those containing the benzofuran moiety demonstrate significant anti-inflammatory effects. For example:

  • L-651896 , a related compound, inhibited cyclooxygenase and lipoxygenase activities, crucial enzymes in inflammatory pathways. It showed IC50 values of 0.1 µM for leukotriene synthesis inhibition in human polymorphonuclear leukocytes (PMN) and mouse macrophages .

Anticancer Potential

Studies on benzofuran derivatives suggest potential anticancer properties:

  • Compounds derived from benzofuran structures have been shown to induce apoptosis in various cancer cell lines. For instance, a derivative was effective in promoting apoptosis in human umbilical vein endothelial cells (HUVEC) and inhibiting proliferation in lung cancer cells (A549) .

The biological mechanisms through which this compound may exert its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds inhibit key enzymes involved in inflammatory processes.
  • Induction of Apoptosis : The structural features allow for interactions that may lead to programmed cell death in cancer cells.

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
L-651896Anti-inflammatoryInhibited leukotriene synthesis with IC50 = 0.1 µM
Benzofuran DerivativeAnticancerInduced apoptosis in HUVEC and inhibited A549 cell growth

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